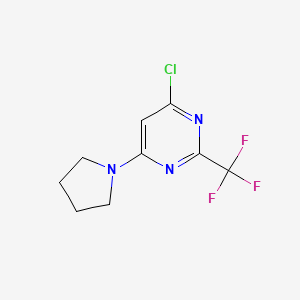
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a pyrrolidin-1-yl group attached to the 6-position and a trifluoromethyl group attached to the 2-position of the pyrimidine ring. The 4-position of the ring is substituted with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar trifluoromethyl group and the potentially basic pyrrolidine nitrogen could influence its solubility, acidity/basicity, and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine and related compounds have been studied for their applications in chemical synthesis and functionalization. For instance, 5-pyrimidyllithium species, which are stable when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine, have been used to produce carboxylic acids from related pyrimidine compounds. These reactions show the potential of such compounds in organic synthesis and functional group transformations (Schlosser, Lefebvre, & Ondi, 2006).
Synthesis of Heterocyclic Compounds
This compound has been explored in the synthesis of various heterocyclic compounds. For example, reactions involving 4-(pyrrolidin-1-yl)pyridine and other related compounds have been studied to form betainic pyrimidinaminides and other heterocyclic structures, which are important in the field of medicinal chemistry and material science (Schmidt, 2002).
Biological Activity Studies
Studies have also focused on the biological activity of derivatives of this compound. For instance, derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl have been synthesized and screened for biological activities, revealing potential plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Applications in Nonlinear Optics
Compounds containing the pyrimidine ring, like 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine, have shown promise in applications like nonlinear optics (NLO). The heterocyclic aromatic compounds, due to their unique electronic properties, have been explored for their potential in NLO fields, which are crucial for advanced optical technologies (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFALRODPJFKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674274 | |
| Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |
CAS RN |
1189872-15-8 | |
| Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



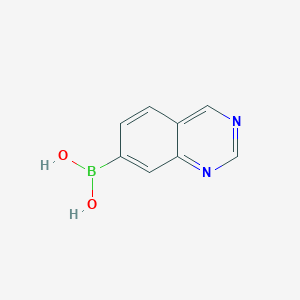
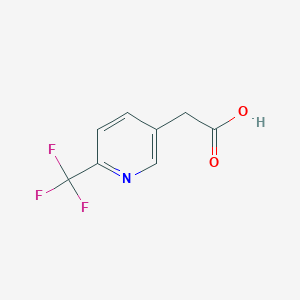
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)
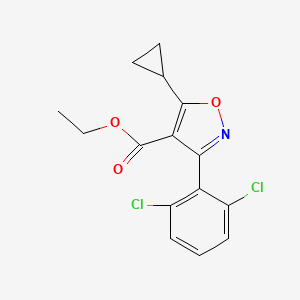
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)
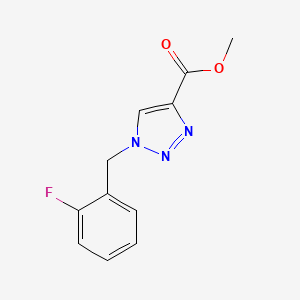
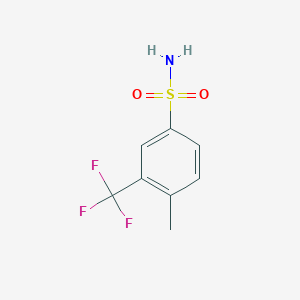
![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)
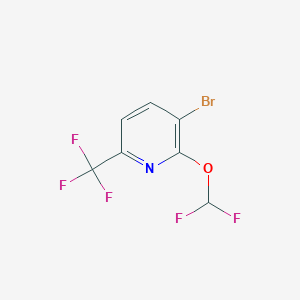
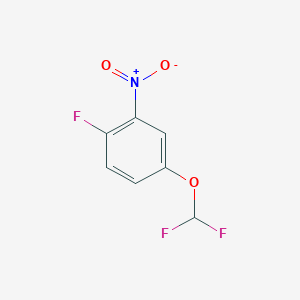
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)